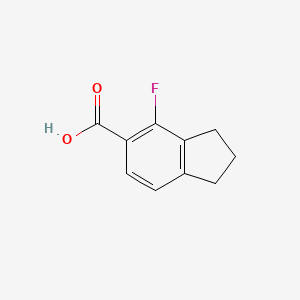

4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid

Description

Contextualizing Indene (B144670) Derivatives: Core Structure and Significance in Organic Synthesis

Indene and its derivatives are a cornerstone in organic synthesis, characterized by a bicyclic hydrocarbon structure where a benzene (B151609) ring is fused to a cyclopentene (B43876) ring. The fully saturated version of this structure is known as indane or 2,3-dihydro-1H-indene. This framework provides a conformationally rigid scaffold that is present in numerous biologically active molecules and pharmaceutical agents. bldpharm.com The indene moiety is a key structural unit in various natural products and serves as a versatile precursor in the synthesis of more complex molecules. bldpharm.com Synthetic chemists have developed numerous methods to construct and functionalize the indene ring system, highlighting its importance in creating compounds for medicinal chemistry and materials science. pensoft.netgoogle.com

The Carboxylic Acid Functionality: Importance and General Reactivity Principles

The carboxylic acid, defined by the presence of a carboxyl group (-COOH), is one of the most important functional groups in organic chemistry. mdpi.com This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. The acidity of the hydroxyl proton is a defining characteristic, allowing carboxylic acids to readily participate in acid-base reactions.

The reactivity of carboxylic acids is rich and varied. They are central to nucleophilic acyl substitution reactions, where the hydroxyl group can be replaced by other nucleophiles. navimro.com This reactivity allows for their conversion into a wide array of derivatives:

Esters: Formed through reaction with alcohols, often under acidic conditions (Fischer esterification). navimro.com

Amides: Generated by reacting with amines, typically requiring an activating agent to facilitate the reaction. guidechem.com

Acid Halides: The hydroxyl group can be replaced by a halogen, creating highly reactive intermediates for further synthesis. bldpharm.com

Anhydrides: Formed by the condensation of two carboxylic acid molecules. guidechem.com

Furthermore, the carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). guidechem.com This versatility makes carboxylic acids invaluable starting materials and intermediates in organic synthesis.

Impact of Fluorine Substitution: The "Fluorine Effect" in Organic Compounds

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties—a phenomenon often termed the "Fluorine Effect". chemicalbook.com Fluorine is the most electronegative element, and its presence exerts a powerful inductive electron-withdrawing effect. This can significantly increase the acidity of nearby functional groups; for instance, fluorinated carboxylic acids are stronger acids than their non-fluorinated counterparts. chemicalbook.com

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. Despite its strong electron-withdrawing nature, the small van der Waals radius of fluorine (similar to that of hydrogen) means that it can often replace hydrogen without causing significant steric hindrance. chemicalbook.com These unique properties are exploited in various fields, including the development of pharmaceuticals and advanced materials, where fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity.

Overview of the Chemical Compound 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid

This compound is a specific molecule that integrates the three chemical features discussed above. Its structure consists of an indane (2,3-dihydro-1H-indene) core, which provides a rigid bicyclic framework. A fluorine atom is substituted at the 4-position of the aromatic ring, and a carboxylic acid group is attached at the adjacent 5-position.

While this compound is available commercially for research purposes, detailed studies on its specific synthesis, reactivity, and applications are not widely reported in publicly available scientific literature. chemicalbook.com Its utility would likely be as a specialized building block or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry, where the unique combination of its structural motifs could be advantageous.

Below is a table summarizing the basic properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 1891238-41-7 |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVUGRWQXXPLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2,3 Dihydro 1h Indene 5 Carboxylic Acid and Analogues

General Strategies for Indene (B144670) Derivative Synthesis

The construction of the indene ring system is the foundational step in synthesizing derivatives like 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid. These strategies can be broadly categorized into methods that form the rings and those that modify the pre-formed scaffold.

Ring Formation and Cyclization Approaches

Cyclization reactions are a primary method for constructing the indene core. These reactions often involve intramolecular bond formation from a suitably functionalized aromatic precursor. A variety of catalysts, including transition metals, have been employed to facilitate these transformations.

One common approach is the metal-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes, which can produce substituted indenes using catalysts such as PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂. organic-chemistry.org Similarly, rhodium(I) catalysts can be used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Gold-catalyzed reactions have also been developed, such as the cascade C–H functionalization and Conia-ene type reaction of electron-rich aromatics with o-alkynylaryl α-diazoesters to form functionalized indenes. rsc.org Other strategies include the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes and borane-induced cyclization of arylallenes. organic-chemistry.orgrsc.org Electrophilic cyclization, for instance using iodine to promote a 5-endo-dig carbocyclization of ethynylmalonates, provides another route to halogenated indene derivatives that can be further modified. nih.govacs.org

| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Cycloisomerization | PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂ | 1-Alkyl-2-ethynylbenzenes | Air-stable metal salts catalyze the reaction. | organic-chemistry.org |

| Cascade C-H Functionalization/Cyclization | Gold(I) complex | Electron-rich aromatics and o-alkynylaryl α-diazoesters | High chemo- and site-selectivity under mild conditions. | rsc.org |

| Electrophilic Cyclization | I₂, ICl, or NIS | Acetylenic malonates and ketones | Produces iodo-indenes, allowing for further functionalization. | acs.org |

| Borane-Induced Cyclization | Tris(pentafluorophenyl)borane | Arylallenes | Involves a 1,1-carboboration step. | rsc.org |

| FeCl₃-Catalyzed Cyclization | FeCl₃ | N-benzylic sulfonamides and internal alkynes | Proceeds through cleavage of sp³ C-N bonds. | organic-chemistry.org |

Substitution and Functionalization Reactions on the Indene Scaffold

Once the indene scaffold is formed, substitution and functionalization reactions are employed to introduce or modify substituents. These late-stage modifications are crucial for creating a diverse library of analogues.

A key strategy involves the functionalization of indenols (hydroxy-indenes). For example, indenols can be acetylated, and the resulting allylic acetates can undergo displacement reactions with organocuprate reagents to introduce various alkyl groups onto the five-membered ring. bohrium.comresearchgate.net Bromination of the indene core is another versatile method; the resulting dibromo- and tribromoindanes can be treated with various silver salts (e.g., silver acetate (B1210297), perchlorate) to introduce different substituents. researchgate.net

More advanced techniques include skeletal editing through photoredox-enabled carbon-atom insertion. This method allows for the ring expansion of indene to form 2-substituted naphthalenes, effectively inserting a functionalized carbon atom into the scaffold. nih.gov Additionally, the endocyclic enamide present in some indene derivatives, synthesized via gold-catalyzed hydroalkylation of ynamides, offers a versatile handle for postfunctionalization reactions, leading to a range of polysubstituted indane and indene derivatives. acs.org

| Method | Reagents | Intermediate | Resulting Functionalization | Reference |

|---|---|---|---|---|

| Displacement Reaction | Organocuprates (e.g., LiCuBr₂) and Grignard reagents | Allylic acetates (from indenols) | Introduction of alkyl groups. | researchgate.net |

| Substitution via Bromination | Bromine, followed by silver salts (AgOAc, AgNO₃, etc.) | Dibromo- and tribromoindane | Introduction of acetate, nitrate, and other groups. | researchgate.net |

| Photoredox Ring Expansion | α-Iodonium diazo compounds, visible light | Indene | Insertion of a functionalized carbon atom to form naphthalenes. | nih.gov |

| Postfunctionalization of Enamides | Various electrophiles and reagents (e.g., DMDO) | Indenes with endocyclic enamides | Access to polysubstituted indanes and 2-amino-indan-1-ones. | acs.org |

Specific Routes to Dihydroindene Carboxylic Acids

To obtain the target molecule, a carboxylic acid group must be present on the dihydroindene core. This is typically achieved either by converting a precursor group, such as an ester, into a carboxylic acid or by directly introducing the carboxyl group through a carboxylation reaction.

Hydrolysis of Ester Precursors

The hydrolysis of an ester to a carboxylic acid is a fundamental and widely used transformation in organic synthesis. orgoreview.com This reaction can be catalyzed by either an acid or a base. libretexts.org In the synthesis of dihydroindene carboxylic acids, an ester precursor, such as methyl or ethyl 4-fluoro-2,3-dihydro-1H-indene-5-carboxylate, would be subjected to hydrolysis.

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric or sulfuric acid. libretexts.orgyoutube.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. orgoreview.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). youtube.combritannica.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction initially produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. jk-sci.com

| Method | Catalyst/Reagent | Key Conditions | Initial Product | Final Product | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄) | Heat under reflux, excess water | Carboxylic acid and alcohol | Carboxylic acid | libretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH) | Heat, followed by acidic workup | Carboxylate salt and alcohol | Carboxylic acid | britannica.com |

Carboxylation Reactions and Related Transformations

Carboxylation reactions provide a direct route to carboxylic acids by introducing a -COOH group into a molecule, often using carbon dioxide (CO₂) or a surrogate as the carbon source. These methods can be applied to suitable indene or dihydroindene precursors.

Hydrocarboxylation of alkenes is a powerful strategy. For instance, a photocatalytic system can activate formate (B1220265) salts to achieve the hydrocarboxylation of unactivated alkenes, producing linear carboxylic acids. nih.gov Transition metal catalysis is also common, with rhodium-based systems capable of catalyzing the reductive hydrocarboxylation of styrene (B11656) derivatives with CO₂ and H₂ under mild conditions. nih.gov Palladium catalysts can be used for the hydrocarboxylation of olefins with surrogates like oxalic acid. organic-chemistry.org

Another approach is the carboxylation of organometallic intermediates. A precursor, such as a halogenated dihydroindene, could be converted into an organolithium or Grignard reagent, which then reacts with CO₂ to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. youtube.com Copper-catalyzed hydrocarboxylation of allenes using a fluoroformate reagent has also been developed as a method to synthesize α-chiral carboxylic acids. nih.gov

Fluorination Strategies in Indene Chemistry

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of this compound. Fluorination can dramatically alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability. researchgate.net

Direct fluorination of an indene can be achieved, for example, by the addition of elemental fluorine across the double bond of the five-membered ring. acs.org However, for aromatic fluorination, electrophilic or nucleophilic substitution reactions are more common. Electrophilic fluorinating agents, often containing an N-F bond, can be used to introduce fluorine onto an electron-rich aromatic ring.

Introduction of Fluorine via Specific Reagents and Conditions

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound and its analogues. This is typically achieved through electrophilic fluorination, where a potent electrophilic fluorine source reacts with the electron-rich aromatic ring of a dihydroindene precursor. Several reagents have been developed for this purpose, each with its own specific reactivity and required conditions.

Commonly employed electrophilic fluorinating reagents include N-fluoro-O-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (F-TEDA-BF4). These reagents are often preferred due to their stability, relative safety, and high reactivity. The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the yield and regioselectivity of the fluorination. For instance, the direct fluorination of a 2,3-dihydro-1H-indene-5-carboxylic acid precursor would likely involve the reaction with one of these electrophilic fluorine donors in a suitable organic solvent.

A divergent radical strategy for the fluorination of phenylacetic acid derivatives has been demonstrated using Selectfluor® in the presence of 4-(dimethylamino)pyridine (DMAP). mpg.de The reaction outcome is highly dependent on the solvent system. In aqueous media, a decarboxylative fluorination occurs, while non-aqueous conditions lead to the formation of α-fluoro-α-arylcarboxylic acids. mpg.de This highlights the importance of reaction conditions in directing the fluorination process.

Another approach involves the conversion of a carboxylic acid to an acyl fluoride (B91410), which can then potentially be used in further transformations. A method for the synthesis of acyl fluorides from carboxylic acids has been developed using Selectfluor® in the presence of elemental sulfur. organic-chemistry.org This reaction proceeds under mild, metal-free conditions. organic-chemistry.org

The table below summarizes representative electrophilic fluorinating reagents and their typical reaction conditions for the fluorination of aromatic compounds.

| Fluorinating Reagent | Abbreviation | Typical Substrate | Typical Conditions | Reference |

|---|---|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Phenylacetic acid derivatives | 4-(Dimethylamino)pyridine (DMAP), Acetonitrile (B52724), Room Temperature | mpg.de |

| N-Fluorobenzenesulfonimide | NFSI | Aromatic compounds | Various solvents (e.g., acetonitrile, dichloromethane), often requires a catalyst | |

| N-Fluoro-O-benzenedisulfonimide | NFOBS | Aromatic compounds | Typically in polar aprotic solvents | |

| Selectfluor® / Elemental Sulfur | - | Carboxylic acids | Acetonitrile, 80 °C | organic-chemistry.org |

Regioselective and Stereoselective Fluorination Techniques

Achieving the correct regiochemistry, placing the fluorine atom specifically at the 4-position of the dihydroindene ring, is a significant challenge in the synthesis of the target molecule. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack. For a 2,3-dihydro-1H-indene-5-carboxylic acid precursor, the carboxylic acid group is a meta-director, while the alkyl portion of the fused ring is an ortho, para-director. This can lead to a mixture of products if the reaction is not carefully controlled.

To achieve high regioselectivity, synthetic strategies often involve the use of directing groups or the selection of specific fluorination conditions that favor one isomer over others. For example, the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles has been achieved with high regioselectivity, demonstrating that specific reaction pathways can be favored to control the position of fluorination. rsc.org

In some cases, the inherent reactivity of the substrate can lead to high regioselectivity. For instance, the functionalization of 2-chloropyridines has been shown to be highly regioselective, which was a key step in the total synthesis of (+)-floyocidin B. mdpi.com While not a dihydroindene system, this illustrates the principle of exploiting the electronic properties of a substrate to control the position of substitution.

Stereoselectivity is also a critical consideration when chiral centers are present in the molecule. For analogues of the target compound with stereocenters in the five-membered ring, enantioselective fluorination methods would be required.

The table below presents examples of regioselective fluorination reactions on different aromatic systems, illustrating the principles that could be applied to the synthesis of this compound.

| Substrate Type | Reaction | Key Feature for Regioselectivity | Product | Reference |

|---|---|---|---|---|

| α-Fluoronitroalkenes | [3+2] cycloaddition with organic azides | Inherent reactivity of the starting materials | 4-Fluoro-1,5-disubstituted-1,2,3-triazoles | rsc.org |

| 2-Chloropyridines | Halogen-metal exchange followed by electrophilic quench | Directing effect of the chloro and other halo substituents | 4,5-Regioselectively functionalized pyridines | mdpi.com |

| 5-Acyl-4-pyridones | Intramolecular amination with hydrazines | Tautomeric equilibrium and inherent reactivity | 5-Azaindazoles | rsc.org |

Methodological Advancements in Dihydroindene Synthesis

The construction of the 2,3-dihydro-1H-indene core is a fundamental aspect of the synthesis of the target molecule and its analogues. Modern synthetic methods, particularly those catalyzed by transition metals, have provided powerful tools for the efficient and selective formation of this bicyclic system.

Transition-Metal-Catalyzed Processes for Indene Derivatives

Palladium-catalyzed reactions are particularly prominent in the synthesis of indene and dihydroindene derivatives. These methods often involve intramolecular cyclizations of appropriately substituted precursors, allowing for the rapid assembly of the fused ring system. For example, a palladium-catalyzed intramolecular arylative carboxylation of allenes with carbon dioxide has been developed for the synthesis of 3-substituted indole-2-carboxylic acids. organic-chemistry.org While this leads to an indole, the underlying principles of palladium-catalyzed cyclization and carboxylation are relevant to the synthesis of carbo- and heterocyclic ring systems.

Another powerful approach is the palladium-catalyzed carbonylation of 1,3-dienes, which provides a direct route to adipic acid esters, precursors to nylon. semanticscholar.org This demonstrates the utility of palladium catalysis in the difunctionalization of unsaturated systems, a strategy that can be adapted to the synthesis of cyclic structures.

The synthesis of carboxylic acid anhydrides from alkenes can also be achieved via palladium-catalyzed carbonylation, showcasing the versatility of this metal in C-C bond formation and the introduction of carbonyl groups. researchgate.net

The table below highlights some transition-metal-catalyzed reactions that are relevant to the synthesis of the dihydroindene core or the introduction of the carboxylic acid functionality.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Palladium / Phosphine Ligand | Intramolecular Arylative Carboxylation | Allenes | 3-Substituted Indole-2-carboxylic Acids | organic-chemistry.org |

| Palladium / Pyridyl-substituted Bidentate Phosphine | Carbonylation | 1,3-Butadiene | Adipate Diesters | semanticscholar.org |

| Palladium / Phosphine Ligand | Carbonylative Synthesis | Alkenes | Carboxylic Acid Anhydrides | researchgate.net |

| Palladium | Carbonylation with Silacarboxylic Acids | Aryl Halides | Aromatic Carboxylic Acids | nih.gov |

Strategies to Address Challenges in Synthesis, e.g., Steric Hindrance

The synthesis of polysubstituted aromatic compounds, such as this compound, can be complicated by steric hindrance. The presence of multiple substituents on the benzene (B151609) ring can impede the approach of reagents to the desired reaction site, potentially leading to lower yields or undesired side reactions.

A well-known phenomenon related to steric hindrance in substituted benzoic acids is the "ortho effect." wikipedia.org A substituent in the ortho position to a carboxylic acid group can force the carboxyl group out of the plane of the benzene ring, which in turn affects its acidity and reactivity. wikipedia.org In the context of synthesizing the target molecule, the fluorine atom at the 4-position is ortho to the carboxylic acid at the 5-position. This steric interaction could influence subsequent reactions at the carboxylic acid or other positions on the ring.

Strategies to overcome steric hindrance in organic synthesis are varied and often tailored to the specific reaction. Some general approaches include:

Modification of Reaction Conditions: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

Use of Less Bulky Reagents: Employing smaller, less sterically demanding reagents can facilitate their approach to a hindered reaction center.

Catalyst Design: In catalyzed reactions, the choice of ligand can be crucial. Ligands can be designed to create a more open coordination sphere around the metal center, allowing sterically hindered substrates to bind and react.

Intramolecular Reactions: Designing a synthesis that involves an intramolecular cyclization can be an effective way to overcome intermolecular steric hindrance, as the reacting groups are already held in proximity.

The table below outlines some general strategies for addressing steric hindrance in the synthesis of substituted aromatic compounds.

| Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Ortho Effect | Steric interaction between ortho substituents affects reactivity. | Increased acidity of ortho-substituted benzoic acids. | wikipedia.org |

| Ligand Modification in Catalysis | Adjusting the steric and electronic properties of ligands to accommodate hindered substrates. | Enantioselective synthesis of highly functionalized dihydrobenzofurans. | researchgate.net |

| Intramolecular Cyclization | Bringing reactive partners into close proximity to facilitate bond formation. | Synthesis of furo[3,4-b]carbazolones. | nih.gov |

| Solvent Effects | Choice of solvent can influence the effective size and reactivity of species in solution. | General organic synthesis principles. |

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a complete structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The electron-withdrawing effects of the fluorine and carboxylic acid groups would influence the chemical shifts of the aromatic protons, causing them to appear at lower field. The protons of the dihydroindene core would show characteristic multiplets due to spin-spin coupling.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-7 | 7.8 - 8.0 | d | 8.0 - 9.0 (³JH-H) | 1H |

| H-6 | 7.1 - 7.3 | d | 8.0 - 9.0 (³JH-H) | 1H |

| H-1 | 3.3 - 3.5 | t | 7.0 - 8.0 | 2H |

| H-3 | 2.9 - 3.1 | t | 7.0 - 8.0 | 2H |

| H-2 | 2.0 - 2.2 | quint | 7.0 - 8.0 | 2H |

| COOH | 12.0 - 13.0 | s (br) | - | 1H |

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can be influenced by the solvent used.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, such as their presence in alkyl, aromatic, or carbonyl groups. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic large coupling constant, ¹JC-F), and the aliphatic carbons of the five-membered ring.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-4 (C-F) | 160 - 165 (d, ¹JC-F ≈ 240-250 Hz) |

| C-3a | 140 - 145 |

| C-7a | 135 - 140 |

| C-5 | 130 - 135 |

| C-7 | 125 - 130 |

| C-6 | 115 - 120 (d, ²JC-F ≈ 20-25 Hz) |

| C-1 | 30 - 35 |

| C-3 | 25 - 30 |

| C-2 | 20 - 25 |

Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon, unless C-F coupling is observed.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org It provides information about the chemical environment of the fluorine atom and its coupling to neighboring nuclei, primarily protons and carbons. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | Multiplet |

Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃ at 0 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, such as carboxylic acids. In ESI-MS, the sample is ionized directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, negative ion mode ESI-MS would be particularly effective due to the acidic nature of the carboxylic acid group.

Predicted ESI-MS Data (Negative Ion Mode)

| Ion | Predicted m/z |

| [M-H]⁻ | 179.05 |

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (molecular formula C₁₀H₉FO₂), HRMS would be able to confirm this composition by measuring the exact mass of the molecular ion to several decimal places.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M-H]⁻ | 179.0513 |

| [M+H]⁺ | 181.0659 |

| [M+Na]⁺ | 203.0479 |

The analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. For instance, a common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of chemical compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and conjugated systems.

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the carboxylic acid group, the aromatic ring, the aliphatic cyclic structure, and the carbon-fluorine bond.

The carboxylic acid functional group gives rise to some of the most distinct peaks in an IR spectrum. Due to strong hydrogen bonding between molecules in the solid state, which form dimers, the O-H stretching vibration appears as a very broad and strong absorption band typically spanning from 3300 to 2500 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid is also very prominent, appearing as a sharp, intense peak in the region of 1730 to 1700 cm⁻¹. libretexts.org Another key vibration associated with the carboxyl group is the C-O stretch, which is typically found between 1320 and 1210 cm⁻¹.

The presence of the substituted aromatic ring results in characteristic absorptions. The aromatic C-H stretching vibrations are usually observed as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. The aliphatic portion of the indene (B144670) structure, the five-membered ring, will show C-H stretching vibrations just below 3000 cm⁻¹. Finally, the C-F stretching vibration is expected to produce a strong, characteristic absorption in the 1250-1000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 | Strong, Very Broad |

| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For this compound, the primary chromophore responsible for UV absorption is the substituted benzene ring.

The molecule is expected to exhibit absorptions corresponding to π → π* electronic transitions associated with the aromatic system. Simple carboxylic acids typically absorb around 210 nm, which is outside the easily accessible range for many instruments. libretexts.org However, the presence of the indane ring system, which itself absorbs UV radiation, and the carboxylic acid substituent on the ring will influence the absorption maxima (λ_max). nist.gov The spectrum is anticipated to show strong absorption bands in the UV region, likely below 300 nm.

The position and intensity of these absorption bands can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. wikipedia.org This behavior arises from differential solvation of the molecule's ground and excited electronic states. A change in solvent polarity can alter the energy gap between these states. wikipedia.org

Hypsochromic Shift (Blue Shift): An increase in solvent polarity may lead to a shift of the absorption maximum to a shorter wavelength (higher energy). This occurs if the ground state is more stabilized by the polar solvent than the excited state.

Bathochromic Shift (Red Shift): Conversely, a shift to a longer wavelength (lower energy) can occur if the excited state is more polar and thus more stabilized by polar solvents than the ground state. wikipedia.org

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane (B92381), ethanol, water) would reveal its solvatochromic properties and provide insight into the nature of its electronic excited states.

Chromatographic Techniques for Separation and Purity

Chromatography is a fundamental technique for the separation, identification, and purification of compounds. For an aromatic carboxylic acid like this compound, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its purification on a larger scale (preparative HPLC). Given the compound's structure, reversed-phase HPLC (RP-HPLC) is the most suitable mode. nih.gov

In a typical analytical RP-HPLC setup, a non-polar stationary phase, such as silica (B1680970) gel chemically modified with C18 (octadecylsilyl) groups, is used. The mobile phase would consist of a polar solvent mixture, typically an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the pH of the aqueous component is usually kept low (pH 2-3) by adding an acid like trifluoroacetic acid (TFA) or phosphoric acid. nih.gov This is known as the ion-suppression technique. nih.gov

Detection is commonly achieved using a UV detector set at a wavelength where the aromatic chromophore absorbs strongly. The retention time of the compound is characteristic under specific conditions (flow rate, mobile phase composition, temperature), and the area under the peak is proportional to its concentration, allowing for quantitative purity analysis.

For preparative separations, the same principles apply but with larger columns, higher flow rates, and larger sample injection volumes to isolate gram-level quantities of the pure compound.

Table 2: Typical Analytical HPLC Parameters for this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic or Gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitatively monitoring the progress of chemical reactions and identifying the components in a mixture. nih.gov In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the desired product.

The stationary phase is typically a thin layer of silica gel coated on a plate of glass or aluminum. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), travels up the plate by capillary action.

Separation occurs based on the differential partitioning of the components between the polar stationary phase and the mobile phase. Less polar compounds travel further up the plate (higher Retention factor, R_f), while more polar compounds, like the target carboxylic acid, interact more strongly with the silica gel and have lower R_f values. The spots can be visualized under a UV lamp, as the aromatic ring will absorb UV light and appear as a dark spot on the fluorescent background of the TLC plate.

Microscopic Techniques for Material Characterization

While spectroscopic and chromatographic methods probe the molecular-level identity and purity of a compound, microscopic techniques are essential for characterizing its solid-state properties, such as crystal morphology, particle size, and crystalline nature. For a solid compound like this compound, several microscopic methods could be applied.

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface of a solid sample. It can reveal detailed information about the morphology (shape and structure), topography (surface features), and particle size distribution of the crystalline powder. This information is crucial in pharmaceutical and materials science for understanding properties like flowability and dissolution rate.

Transmission Electron Microscopy (TEM): While less common for bulk crystalline solids, TEM could be used to examine the internal structure of the material if it were prepared as nanoparticles or thin films. It offers much higher resolution than SEM and can be used to identify crystal lattice defects or different crystalline phases.

Polarized Light Microscopy (PLM): PLM is a valuable technique for investigating the crystalline nature of a material. Most crystalline organic compounds, unless they have a cubic crystal system, are birefringent, meaning they split a beam of polarized light into two rays. When viewed between crossed polarizers, these crystals appear bright against a dark background. PLM can be used to confirm the crystallinity of a sample, observe crystal habits, and potentially identify different polymorphic forms, which may have different physical properties.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Information regarding the surface topography, texture, and crystal morphology of this compound as determined by Scanning Electron Microscopy (SEM) is not available in published scientific research. SEM is a powerful technique used to produce high-resolution images of a sample's surface by scanning it with a focused beam of electrons. This analysis provides valuable insights into the material's microstructural properties, such as particle size, shape, and distribution.

While crystallographic data exists for structurally related but distinct compounds, such as various isomers and derivatives of fluoro-indene carboxylic acids, these findings cannot be extrapolated to describe the specific morphological characteristics of this compound. The precise arrangement of atoms and intermolecular forces within a crystal lattice, which dictates the external morphology, is unique to each specific compound.

Therefore, without experimental data from SEM analysis performed directly on this compound, no detailed research findings or data tables on its surface morphology can be provided.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms—the structure with the lowest energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its bicyclic structure.

A key aspect of this analysis would be the conformational landscape of the carboxylic acid group (-COOH). This group can exist in different rotational isomers, primarily the syn and anti conformations, which describe the orientation of the hydroxyl hydrogen relative to the carbonyl oxygen. nih.govic.ac.uk The relative stability of these conformers is often influenced by intramolecular hydrogen bonding and the surrounding chemical environment. nih.gov Studies on similar molecules, such as 6-fluorochromane-2-carboxylic acid, have shown that computational methods can effectively determine the predominant conformers in an equilibrium mixture. mdpi.com Without specific studies, the preferred conformation of the title compound remains undetermined.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO, Band Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. wikipedia.orglibretexts.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity.

LUMO: This orbital is the electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity.

Band Gap: The energy difference between the HOMO and LUMO is the band gap. A smaller band gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. Typically, the HOMO is located on electron-rich regions, while the LUMO is found on electron-poor regions. nih.gov The specific energy values and distribution for this compound are not available in the literature.

Interactive Data Table: Illustrative FMO Parameters for a Hypothetical Molecule (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Band Gap (ΔE) | 5.3 | Energy difference between LUMO and HOMO |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and prone to attack by electrophiles. These are often found around electronegative atoms like oxygen. wuxiapptec.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles. These are typically located around acidic hydrogen atoms. wuxiapptec.com

Green/Yellow Regions: Represent areas with neutral or near-zero potential.

For the title compound, an MEP map would likely show negative potential (red) around the carbonyl and hydroxyl oxygens of the carboxylic acid group and potentially the fluorine atom. A region of high positive potential (blue) would be expected around the acidic hydrogen of the carboxylic acid. wuxiapptec.com However, without a specific study, a precise map cannot be generated.

Ab Initio Calculations and Energy Analysis

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results.

Thermochemical Properties and Stability Assessment

Ab initio calculations can be used to determine key thermochemical properties, such as the heat of formation, enthalpy, and Gibbs free energy. osti.gov These values are critical for understanding the stability of a molecule and the thermodynamics of reactions in which it participates. The stability of different conformers can be compared by calculating their relative energies. For example, conformational analysis of cyclohexane (B81311) derivatives often relies on calculating the energy differences between various chair conformations. Such data is currently absent for this compound.

Interactive Data Table: Representative Thermochemical Data (Note: This table contains hypothetical data for illustrative purposes.)

| Property | Value | Unit |

| Heat of Formation (ΔHf°) | -450.0 | kJ/mol |

| Gibbs Free Energy (ΔG°) | -300.0 | kJ/mol |

| Entropy (S°) | 350.0 | J/(mol·K) |

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are instrumental in mapping out potential reaction pathways. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy (the energy barrier that must be overcome for a reaction to occur) and elucidate the most likely mechanism. researchgate.netchalmers.se For this compound, this could involve studying its synthesis, decomposition, or its participation in various chemical transformations. This level of detailed mechanistic investigation has not been published for this specific molecule.

While the computational tools to thoroughly investigate this compound are readily available and widely used in chemical research, there is no evidence in the accessible scientific literature that such a study has been performed or published. The detailed analysis of its conformational preferences, electronic structure, reactive sites, and thermochemical stability remains an open area for future research.

¹⁹F NMR Chemical Shift Prediction and Validation

The prediction of nuclear magnetic resonance (NMR) parameters through quantum chemical methods has become a vital tool for structural elucidation. nih.gov For fluorinated organic molecules, the prediction of ¹⁹F NMR chemical shifts is particularly useful due to the high sensitivity of the fluorine nucleus to its electronic environment. nih.gov

Theoretical calculations for this compound would typically be performed using Density Functional Theory (DFT). A common and effective approach involves geometry optimization of the molecule followed by the calculation of NMR shielding constants. rsc.org Methodologies such as using the B3LYP functional with a 6-31+G(d,p) basis set have been recommended for rapid and reasonably accurate predictions of ¹⁹F chemical shifts. nih.gov For higher accuracy, methods like ωB97XD with a more extensive basis set such as aug-cc-pvdz can be employed, offering a good balance between computational cost and precision. rsc.org

To enhance the accuracy of these predictions, systematic errors are often corrected using linear scaling methods. nih.gov This involves calculating the isotropic shielding constants for a set of known fluorinated aromatic compounds and plotting them against their experimental chemical shifts. The resulting linear equation is then used to scale the theoretically calculated shielding constant for the target molecule, yielding a more accurate predicted chemical shift.

Validation of the predicted chemical shift is achieved by comparing it to the experimentally determined value. A strong correlation between the predicted and experimental values across a range of related compounds would validate the computational methodology. For this compound, this would involve synthesizing the compound and acquiring its ¹⁹F NMR spectrum.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Prediction and Validation

| Compound | Computational Method | Calculated Shielding (ppm) | Scaled Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

| This compound | B3LYP/6-31+G(d,p) | -135.2 | -118.5 | -119.1 | +0.6 |

| Analog 1 | B3LYP/6-31+G(d,p) | -140.8 | -123.7 | -124.5 | +0.8 |

| Analog 2 | B3LYP/6-31+G(d,p) | -129.4 | -113.2 | -113.9 | +0.7 |

| Analog 3 | B3LYP/6-31+G(d,p) | -145.1 | -127.6 | -127.0 | -0.6 |

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to model the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein.

Molecular docking would be the initial step to predict the preferred binding orientation of this compound within the active site of a target protein. This process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on factors like intermolecular forces.

Following docking, MD simulations can be employed to investigate the dynamic stability of the ligand-protein complex over time. An MD simulation would track the movements of atoms in the system, providing insights into the conformational changes and key interactions that stabilize the complex. This dynamic perspective is crucial for understanding the binding process and the stability of the interactions formed.

The structure of this compound, with its fused ring system, suggests that hydrophobic interactions would play a significant role in its binding to a protein. The indane core is nonpolar and would favorably interact with hydrophobic amino acid residues (e.g., leucine, valine, phenylalanine) within a protein's binding pocket.

MD simulations can be used to analyze the nature and duration of these hydrophobic contacts. By examining the trajectory of the simulation, one can identify which specific residues of the protein form stable hydrophobic interactions with the indane moiety of the ligand. The fluorine atom, while highly electronegative, can also participate in favorable interactions within a hydrophobic pocket. Furthermore, the carboxylic acid group would be expected to form key hydrogen bonds or ionic interactions with polar or charged residues at the edge of the pocket, anchoring the ligand in place.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the biological activity of molecules with their 3D properties. For a series of analogs of this compound, a 3D-QSAR model would be built by aligning the structures and calculating steric and electrostatic fields around them.

The resulting electrostatic potential map would highlight regions where positive or negative potential is correlated with an increase or decrease in biological activity. For instance, the map might indicate that a more negative electrostatic potential near the carboxylic acid group enhances activity, suggesting a key ionic interaction with the receptor. Similarly, it could show that a specific electrostatic character around the fluorine-substituted aromatic ring is favorable. This information is invaluable for designing new, more potent analogs.

In addition to 3D fields, QSAR models can be built using calculated molecular descriptors. For a series of indane derivatives, a variety of quantum mechanical and physicochemical descriptors would be calculated. nih.gov These can include electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as properties like hydrophobicity (logP) and solvent-accessible surface area. nih.gov

Multiple linear regression or other machine learning algorithms would then be used to build a mathematical model that correlates these descriptors with experimentally measured biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model would not only explain the observed structure-activity relationship but also possess predictive power for new, untested compounds. For example, a derived QSAR equation might show that lower LUMO energy and higher hydrophobicity are correlated with increased activity. nih.gov

Table 2: Hypothetical QSAR Descriptors and Correlation with Biological Activity

| Compound | LUMO Energy (eV) | LogP | Electrostatic Potential (at fluorine) | Experimental IC₅₀ (µM) |

| This compound | -1.25 | 2.8 | -0.05 | 1.5 |

| Analog 4 | -1.10 | 2.5 | -0.04 | 3.2 |

| Analog 5 | -1.35 | 3.1 | -0.06 | 0.8 |

| Analog 6 | -1.20 | 3.5 | -0.05 | 1.1 |

Structure Activity Relationship Sar and Indene Scaffold Analysis

General Principles of SAR in Indene (B144670) Derivatives

The indene scaffold serves as a versatile template in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The rigid nature of the indene ring system helps to orient substituents in a defined three-dimensional space, which is critical for specific interactions with biological targets. The SAR of indene derivatives is largely dictated by the nature, position, and orientation of the substituents on both the aromatic and the five-membered rings.

Key principles of SAR in indene derivatives include:

Substitution Pattern: The position of substituents on the indene ring significantly influences biological activity. For instance, substitution on the aromatic ring can modulate electronic properties and lipophilicity, while modifications on the five-membered ring can affect steric interactions and conformational flexibility.

Nature of Substituents: The electronic and steric properties of the substituents play a pivotal role. Electron-withdrawing groups, such as halogens, and electron-donating groups can alter the charge distribution of the molecule, affecting its binding to target proteins.

Stereochemistry: For chiral indene derivatives, the stereochemistry is often a critical determinant of biological activity. Different enantiomers or diastereomers can exhibit vastly different potencies and efficacies due to their distinct spatial arrangements.

Role of the Fluorine Atom in SAR

The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to enhance its pharmacological profile. In 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid, the fluorine atom at the 4-position is expected to have a profound impact on its properties.

Influence on Molecular Conformation and Stereochemistry

The small van der Waals radius of fluorine (1.47 Å) means that its introduction often results in minimal steric hindrance. However, its high electronegativity can lead to significant conformational effects. The strong C-F bond can influence the puckering of the five-membered ring in the 2,3-dihydro-1H-indene system. This conformational constraint can lock the molecule into a specific bioactive conformation, thereby enhancing its affinity for a biological target. Furthermore, the presence of fluorine can influence the preferred orientation of adjacent functional groups, which can be crucial for optimal binding interactions.

Impact on Electronic Properties and Binding Affinity

The high electronegativity of fluorine makes it a strong electron-withdrawing group. This property can significantly alter the electronic distribution within the aromatic ring of the indene scaffold. The electron-withdrawing nature of the fluorine at the 4-position can influence the acidity of the carboxylic acid at the 5-position. mdpi.com A more acidic carboxylate group may form stronger ionic interactions with positively charged residues in a protein's active site.

Significance of the Carboxylic Acid Group in SAR

The carboxylic acid group at the 5-position of the indene ring is a key functional group that often plays a critical role in the biological activity of many compounds. As a versatile functional group, it can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions when deprotonated to a carboxylate anion.

In the context of SAR, the carboxylic acid group is often essential for anchoring the molecule to its biological target. The negatively charged carboxylate can form strong salt bridges with positively charged amino acid residues such as lysine (B10760008) or arginine in the binding pocket of a receptor or enzyme. The ability to form these strong, specific interactions often translates to high potency.

Structural Modifications and Their Effect on Activity

The systematic modification of the this compound scaffold is a key strategy to explore its SAR and optimize its biological activity.

Substituent Effects on the Indene Ring and Carboxylic Acid

The introduction of various substituents on the indene ring can provide valuable insights into the SAR. For example, modifying the size, lipophilicity, and electronic nature of substituents at other positions of the aromatic ring can help to map the binding pocket of the target protein.

| Modification | Position | Potential Effect on Activity |

| Introduction of small alkyl groups | Aromatic Ring | May enhance lipophilicity and van der Waals interactions. |

| Introduction of polar groups (e.g., -OH, -NH2) | Aromatic Ring | Can introduce new hydrogen bonding opportunities. |

| Esterification of the carboxylic acid | Position 5 | May act as a prodrug, improving membrane permeability. |

| Replacement with bioisosteres (e.g., tetrazole) | Position 5 | Can maintain acidic properties with altered physicochemical characteristics. |

Replacing the carboxylic acid with its bioisosteres is a common strategy to improve pharmacokinetic properties while retaining biological activity. For instance, a tetrazole ring can mimic the acidic nature of a carboxylic acid but may offer improved metabolic stability and oral bioavailability.

Importance of Core Scaffold Structure for Efficacy

The indene framework, the core of this compound, is a recognized "privileged scaffold" in medicinal chemistry. This designation is attributed to its molecular structure—a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring—which provides a rigid yet versatile three-dimensional arrangement capable of interacting with a wide array of biological targets. The indene scaffold is present in numerous natural and synthetic compounds with significant biological activity, including established pharmaceuticals like the anti-inflammatory drug Sulindac (B1681787) and the antiviral agent Indinavir. researchgate.net

The efficacy of this core structure stems from its ability to serve as a robust framework upon which various functional groups can be strategically placed. This allows for the precise orientation of substituents to optimize interactions with specific binding sites on proteins and enzymes. The fused ring system offers a defined spatial arrangement that can be tailored through chemical modifications, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. researchgate.net For instance, the development of diverse libraries of sulindac derivatives, all sharing the indene scaffold, has led to the discovery of compounds with potent anticancer properties independent of the original drug's anti-inflammatory mechanism. researchgate.netnih.gov This highlights the intrinsic value of the indene core as a starting point for generating novel therapeutic agents.

Indene Scaffold Diversity and Chemical Space

The chemical space occupied by indene-based molecules is vast and diverse, owing to the scaffold's synthetic tractability. Its structure allows for functionalization at multiple positions on both the aromatic and aliphatic rings, leading to a wide range of derivatives with distinct physicochemical and biological properties.

Analysis of Indene-Based Core Structures in Research Libraries

The indene scaffold is a valuable component in the design of chemical libraries for high-throughput screening and drug discovery. Its derivatives are frequently included in screening collections due to their proven record as a core structure in biologically active compounds. researchgate.net Medicinal chemistry programs often generate diverse series of novel derivatives built upon the indene framework to identify new therapeutic leads. nih.gov

For example, extensive screening efforts have produced chemically diverse libraries of sulindac derivatives that all retain the core indene structure. researchgate.net These libraries are designed to probe the effects of various substituents on biological activity, leading to the identification of molecules with enhanced antineoplastic activity in colon, prostate, and lung cancer models. researchgate.netnih.gov The inclusion of indene-based fragments, such as 2,3-dihydro-1H-indene-5-sulfonyl moieties, in the synthesis of complex molecular architectures further demonstrates the scaffold's utility in expanding the structural diversity of compound libraries aimed at discovering novel bioactive agents. acs.orgacs.org

Relationship between Structural Features and Activity Profiles

The relationship between the structural features of indene derivatives and their corresponding activity profiles is a key area of investigation. Specific substitutions on the indene ring system can dramatically influence potency, selectivity, and mechanism of action.

One study on indene N-oxide derivatives as peroxisome proliferator-activated receptor gamma (PPARγ) agonists found that the nature and position of substituents were critical for activity. The introduction of specific functional groups led to a significant variation in efficacy, with one of the most potent compounds in the series exhibiting an EC₅₀ value of 15 nM. nih.gov

| Compound | Modifications on Indene Scaffold | PPARγ Agonist Activity (EC₅₀) |

|---|---|---|

| 9h | Specific N-oxide and other substitutions | 15 nM |

In another example, a series of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives were synthesized and evaluated for their potential to treat inflammatory bowel disease (IBD). nih.gov The study revealed that modifications to the benzylidene portion and the indanone core directly correlated with the compounds' ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in IBD. Certain derivatives showed potent inhibitory effects on the adhesion of monocytes to colon epithelial cells, a critical event in the disease's progression. nih.gov The most promising compound demonstrated significant efficacy in an in vivo model of colitis. nih.gov

Similarly, research into sulindac derivatives for anticancer applications has shown that modifying the carboxylic acid group of the original molecule can lead to compounds with reduced anti-inflammatory (COX-inhibitory) activity but enhanced and more potent anticancer effects. nih.gov For instance, the conversion of sulindac sulfide (B99878) to its N,N-dimethylethyl amide derivative (SSA) resulted in a dramatic reduction in COX-1 and COX-2 inhibition but a significant increase in potency for inhibiting the growth of breast cancer cells. nih.gov

| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Breast Cancer Cell Growth Inhibition (IC₅₀) |

|---|---|---|---|

| Sulindac Sulfide (SS) | 1.2 µM | 9.0 µM | 58.8–83.7 µM |

| Sulindac Sulfide Amide (SSA) | 81.6 µM | >200 µM | 3.9–7.1 µM |

These examples underscore the principle that subtle changes to the substitution pattern on the indene scaffold can profoundly alter the biological activity profile, allowing for the fine-tuning of molecules for specific therapeutic purposes.

Academic Applications in Chemical Biology and Advanced Materials

Indene (B144670) Derivatives as Chemical Probes for Biological Pathways

The indene framework is a valuable scaffold in the design of chemical probes to investigate complex biological processes. By modifying the indene core with specific functional groups, researchers can create molecules that interact with high affinity and selectivity with biological targets, enabling the elucidation of their functions and roles in disease.

Indene derivatives have been investigated for their potential to interact with cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. While direct studies on 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid as a COX probe are not extensively documented, research on related fluoro-indene structures suggests potential in this area. For instance, a study on a Fluoro-2,4-dioxaspiro[bicyclo[3.3.1]indene derivative demonstrated its ability to interact with the COX-2 enzyme. nanobioletters.com This interaction suggests that the fluorinated indene scaffold could be a viable starting point for the development of selective COX-2 probes.

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties and metabolic stability, which are desirable characteristics for chemical probes. frontiersin.org Structure-activity relationship studies on various classes of COX-2 inhibitors have shown that the presence of fluorine atoms can enhance selectivity and potency. nih.gov Therefore, fluorinated indene carboxylic acids represent a promising, albeit underexplored, class of molecules for developing novel probes to study cyclooxygenase-dependent biological pathways.

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell differentiation, proliferation, and apoptosis. nih.gov The development of synthetic agonists for the RARα isoform is a significant area of research, particularly for cancer therapy. The indene skeleton has been identified as a promising scaffold for the design of novel RARα agonists. nih.gov

A series of novel indene-derived RARα agonists have been designed and synthesized, demonstrating moderate binding activity and potent antiproliferative effects. nih.gov One particular compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a significant ability to induce the differentiation of NB4 cells, a human acute promyelocytic leukemia cell line. nih.gov This research establishes the indene structure as a viable alternative to the more traditional scaffolds used in RARα agonist design. nih.gov

The following table summarizes the activity of a key indene derivative from this research:

| Compound ID | RARα Binding Affinity (Ki, nM) | NB4 Cell Differentiation (%) at 5 µM |

| 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid | Moderate | 68.88 |

Data extracted from a study on indene derivatives as RARα agonists. nih.gov

Indene Scaffolds in Target-Oriented Chemical Biology Research

The unique structural features of the indene scaffold make it an attractive starting point for the development of inhibitors targeting specific enzymes involved in disease processes.

Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an important target for the development of fungicides. tandfonline.com Recent research has explored the use of the indene scaffold to create novel SDHIs.

A series of indene amino acid derivatives were designed and synthesized, demonstrating potent in vitro antifungal activity against several plant pathogens. tandfonline.com One of the lead compounds, i18, showed a significant improvement in the inhibition of porcine heart SDH compared to its parent structure, with an IC50 value of 0.5026 μM. nih.govtandfonline.com Molecular docking studies suggest that the indene fragment optimizes hydrophobic interactions within the enzyme's binding pocket. nih.govtandfonline.com

The inhibitory activities of selected indene amino acid derivatives are presented in the table below:

| Compound ID | Target Organism/Enzyme | IC50 (μM) |

| i18 | Porcine Heart SDH | 0.5026 |

| Parent Structure | Porcine Heart SDH | 3.7257 |

| i19 | Rhizoctonia solani | 0.1843 mg/L (EC50) |

| i19 | Botrytis cinerea | 0.4829 mg/L (EC50) |

| i19 | Sclerotinia sclerotiorum | 0.1349 mg/L (EC50) |

Data from studies on indene amino acid derivatives as SDHIs. nih.govtandfonline.com

Tubulin is a critical protein involved in cell division, and its inhibition is a well-established strategy in cancer chemotherapy. The indene scaffold has been utilized in the design of novel tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. researchgate.net

A series of dihydro-1H-indene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization and their antiproliferative activity against various cancer cell lines. researchgate.net Compound 12d from this series was identified as a particularly potent derivative, with IC50 values in the nanomolar range against several cancer cell lines and an IC50 of 3.24 µM for the inhibition of tubulin polymerization. researchgate.netevitachem.com These findings suggest that the dihydro-1H-indene scaffold is a promising framework for the development of new anticancer agents. researchgate.netresearchgate.net

The following table highlights the in vitro activity of a lead dihydro-1H-indene derivative:

| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |

| 12d | K562 | 0.028 | 3.24 |

| 12d | A549 | 0.035 | 3.24 |

| 12d | HCT116 | 0.087 | 3.24 |

| 12d | MCF-7 | 0.046 | 3.24 |

Data from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. researchgate.netresearchgate.net

Applications in Materials Science

The rigid and planar structure of the indene core, combined with the potential for functionalization, makes indene derivatives attractive candidates for applications in materials science. While the specific use of this compound in materials science is not well-documented, research on related fluoro-indene derivatives highlights their potential.

One notable application is in the field of liquid crystals. tandfonline.com A novel liquid crystal core structure based on 2-phenyl-5,6-difluoro-1H-indene has been designed and synthesized. tandfonline.com These compounds exhibit high nematic–isotropic transition temperatures and significant optical anisotropy, which are desirable properties for liquid crystal displays. tandfonline.com The introduction of lateral fluorine atoms was found to lead to low viscosity and high dielectric anisotropy. tandfonline.com

Furthermore, indene derivatives are recognized as important intermediates in the synthesis of a variety of chemicals, including polymers. researchgate.net The ability to functionalize the indene ring, for example with a carboxylic acid group, opens up possibilities for creating monomers that can be incorporated into polyesters and other polymers, potentially leading to materials with tailored thermal, mechanical, and optical properties. google.com

Indene-Fullerene Adducts as Electron-Transporting Materials

In the field of organic electronics, particularly in the development of perovskite solar cells (PSCs), fullerene derivatives are widely used as electron-transporting materials (ETMs). acs.org The functionalization of fullerenes (C60) is a key strategy to modulate their electronic properties and processability. One effective method for this is the Diels-Alder reaction, a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com

Indene and its derivatives can serve as the diene component in this reaction. acs.org At elevated temperatures, indene undergoes a hydrogen shift to form isoindene, which then readily reacts with the C60 fullerene (acting as the dienophile). acs.org This process creates stable indene-fullerene adducts. The addition of the indene moiety to the fullerene core modifies its electronic characteristics, specifically shifting the lowest unoccupied molecular orbital (LUMO) energy levels. cnr.it This tuning is critical for creating efficient ETMs, as the LUMO level must be appropriately aligned for effective electron extraction from the perovskite photoabsorber layer. acs.orgcnr.it

Research has demonstrated the synthesis of various indene-C60 adducts with different functional groups. nih.gov These materials have been successfully incorporated into inverted (p-i-n) PSC architectures. researchgate.net For instance, a device utilizing an acetamido-functionalized indene-fullerene adduct achieved a power conversion efficiency (PCE) of 13.61%. acs.orgcnr.itresearchgate.net The performance of these materials underscores the potential of using functionalized indenes to create novel ETMs for high-performance, flexible solar cells. cnr.it

| Fullerene Derivative | Electron Mobility (cm²/V·s) | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| NHAc-ICMA | 1.50 x 10⁻³ | 13.61% | acs.org |

| NH₂-ICMA | 1.21 x 10⁻³ | Not Reported | acs.org |

| NHAc-Me-ICMA | 2.24 x 10⁻³ | Not Reported | acs.org |

| PCBM (Reference) | 3.40 x 10⁻³ | Not Reported | acs.org |

Role of Indene Ring Systems in Solubility and Processability

The solubility and processability of organic semiconductors are critical factors for their application in solution-processed electronic devices. researchgate.netrsc.org The molecular structure, including the core ring system and peripheral functional groups, dictates these properties by influencing intermolecular interactions and packing in the solid state. researchgate.net

The indene ring system provides a rigid, largely planar core. While this rigidity can be beneficial for charge transport, it can also lead to strong intermolecular π-π stacking, which often results in poor solubility. To overcome this, functional groups are strategically added to the indene core.

The introduction of a fluorine atom, as in this compound, significantly impacts the material's properties. Fluorination is known to lower both the HOMO and LUMO energy levels, which can improve ambient stability and facilitate electron injection. rsc.org Furthermore, fluorination can dramatically enhance solubility. researchgate.net This effect can be attributed to changes in intermolecular packing and backbone torsion induced by the fluorine atom. researchgate.net

The carboxylic acid group is another crucial functionality. It is a versatile handle that can be used for further chemical modifications. princeton.edu Its polar nature can improve solubility in specific organic solvents, which is essential for solution-based fabrication techniques like spin coating. acs.org In some organic semiconductor systems, differences in the solubility of components are key to achieving efficient phase separation and optimal bulk heterojunction morphology in the active layer of devices. rsc.org

| Structural Feature | Impact on Properties | Primary Benefit |

|---|---|---|